5-Methoxy-3-methylpicolinic acid 5-Methoxy-3-methylpicolinic acid
Brand Name: Vulcanchem
CAS No.: 1256789-42-0
VCID: VC2856731
InChI: InChI=1S/C8H9NO3/c1-5-3-6(12-2)4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=CC(=CN=C1C(=O)O)OC
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

5-Methoxy-3-methylpicolinic acid

CAS No.: 1256789-42-0

Cat. No.: VC2856731

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-3-methylpicolinic acid - 1256789-42-0

Specification

CAS No. 1256789-42-0
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 5-methoxy-3-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-5-3-6(12-2)4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Standard InChI Key DBNKNBWKNLLPLN-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C(=O)O)OC
Canonical SMILES CC1=CC(=CN=C1C(=O)O)OC

Introduction

Chemical Identity and Structure

Basic Identification

5-Methoxy-3-methylpicolinic acid is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 1256789-42-0, which serves as its primary identification in chemical databases and literature. In the PubChem database, it is assigned the CID 66650440 . These identifiers allow for unambiguous reference to this specific chemical entity across scientific and regulatory contexts.

Structural Features

The molecular structure of 5-Methoxy-3-methylpicolinic acid consists of a pyridine ring as the core structure, with three key functional groups attached:

  • A carboxylic acid group (-COOH) at position 2 of the pyridine ring

  • A methyl group (-CH3) at position 3

  • A methoxy group (-OCH3) at position 5

This arrangement creates a compound with both acidic properties (from the carboxylic acid) and potential for hydrogen bonding (from the carboxylic acid, methoxy, and pyridine nitrogen), influencing its chemical behavior and applications .

Nomenclature and Chemical Identifiers

The compound is known by several systematic and common names, with specific identifiers that allow for precise chemical communication. These are summarized in Table 1.

Table 1: Nomenclature and Chemical Identifiers of 5-Methoxy-3-methylpicolinic acid

Identifier TypeValueReference
IUPAC Name5-methoxy-3-methylpyridine-2-carboxylic acid
Common Synonyms5-methoxy-3-methylpicolinic acid, 5-methoxy-3-methylpicolinicacid
CAS Registry Number1256789-42-0
Molecular FormulaC8H9NO3
InChIInChI=1S/C8H9NO3/c1-5-3-6(12-2)4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
InChIKeyDBNKNBWKNLLPLN-UHFFFAOYSA-N
SMILESCC1=CC(=CN=C1C(=O)O)OC

Physical and Chemical Properties

Physical Properties

5-Methoxy-3-methylpicolinic acid possesses several important physical properties that determine its behavior in various environments and applications. Table 2 compiles the key physical properties of this compound.

Table 2: Physical Properties of 5-Methoxy-3-methylpicolinic acid

PropertyValueReference
Physical StateSolid (at standard conditions)
Molecular Weight167.16 g/mol
XLogP3-AA1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass167.058243149 Da

Chemical Reactivity

The chemical behavior of 5-Methoxy-3-methylpicolinic acid is influenced by its functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation. The methoxy group provides potential for demethylation or other substitution reactions, while the methyl group can undergo oxidation under specific conditions. The pyridine nitrogen acts as a weak base and potential coordination site for metal ions .

The compound's moderate lipophilicity (XLogP3-AA of 1) suggests a balance between aqueous solubility and membrane permeability, which is relevant for its potential biological applications .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 5-Methoxy-3-methylpicolinic acid typically involves several steps focusing on the functionalization of a pyridine core structure. Common synthetic approaches involve the modification of pyridine rings through methylation and methoxylation followed by carboxylation.

A general synthetic strategy might involve:

  • Starting with a suitable pyridine derivative

  • Introduction of the methyl group at position 3

  • Methoxylation at position 5

  • Oxidation or carboxylation to introduce the carboxylic acid group at position 2

Specific reaction conditions would typically require controlled temperature, appropriate catalysts, and careful purification steps to achieve high yields and purity.

Applications and Research Significance

Role in Organic Synthesis

5-Methoxy-3-methylpicolinic acid serves as a valuable building block in organic synthesis. Its functionalized structure provides multiple sites for further chemical modifications, making it useful in constructing more complex molecules. The carboxylic acid group, in particular, allows for the formation of esters, amides, and other derivatives that may possess interesting properties for various applications.

Comparison with Related Compounds

Structural Analogs

5-Methoxy-3-methylpicolinic acid belongs to a family of substituted picolinic acids, which differ in the position and nature of the substituents on the pyridine ring. Comparing it with structural analogs helps in understanding its unique properties and potential applications.

Table 3: Comparison of 5-Methoxy-3-methylpicolinic acid with Related Compounds

CompoundKey Structural DifferencesMolecular Weight (g/mol)Notable Properties
5-Methoxy-3-methylpicolinic acidMethoxy at position 5, Methyl at position 3167.16Moderate lipophilicity (XLogP3=1)
3-Methylpicolinic acidLacks methoxy group at position 5137.14 (approximate)Lower molecular weight compared to the methoxy derivative

Functional Differences

The presence of the methoxy group at position 5 in 5-Methoxy-3-methylpicolinic acid, compared to its absence in 3-methylpicolinic acid, contributes to several functional differences:

  • Enhanced hydrogen bond accepting capacity due to the additional oxygen

  • Increased molecular weight and size

  • Modified electronic properties of the pyridine ring

  • Potentially altered biological activity profiles

These differences highlight the importance of specific substitution patterns in determining the chemical behavior and applications of picolinic acid derivatives.

Current Research and Future Perspectives

Recent Studies

Research in related picolinic acid derivatives has explored their potential as:

  • Chelating agents for metal ions

  • Building blocks for the synthesis of heterocyclic compounds

  • Bioactive compounds with various therapeutic applications

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